Cas no 66389-74-0 (apogossypol)

apogossypol structure
Produktname:apogossypol
apogossypol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- apogossypol
- methanol,3-methyl-5-propan-2-yl-2-(1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,6,7-triol
- NSC736630
- (+)-Apogossypol
- 3-methyl-5-propan-2-yl-2-(1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,6,7-triol
- PBJKWGWHZVXBGU-UHFFFAOYSA-N
- 5,5'-Diisopropyl-3,3'-dimethyl-(2,2'-binaphthalene)-1,1',6,6',7,7'-hexol
- CNDO-103
- SCHEMBL2513478
- 5,5'-Diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol
- 66389-74-0
- 1,1',6,6',7,7'-Hexahydroxy-3,3'-dimethyl-5,5'-bis(1-methylethyl)-[2,2'-binaphthalene]
- (2,2'-Binaphthalene)-1,1',6,6',7,7'-hexol, 5,5'-diisopropyl-3,3'-dimethyl-
- 5-isopropyl-3-methyl-2-(1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl)naphthalene-1,6,7-triol
- BCP32267
- CHEMBL551288
- Racemic Apogossypol, stabilized with ascorbic acid
- (S)-Apogossypol
- 475-56-9
- AKOS016013513
- DA-48570
- 3,3'-dimethyl-5,5'-bis(propan-2-yl)-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol
- (+)-5,5'-Diisopropyl-3,3'-dimethyl-[2,2']binaphthalenyl-1,6,7,1',6',7'-hexaol
- (+/-)-5,5'-Diisopropyl-3,3'-dimethyl-[2,2']binaphthalenyl-1,6,7,1',6',7'-hexaol
- DTXSID60197162
- Apogossypol;NSC736630
- Apogossypol; NSC736630
- BDBM31802
- NSC-736630
- Apogossypol
-
- MDL: N/A
- Inchi: InChI=1S/C28H30O6/c1-11(2)21-15-7-13(5)23(25(31)17(15)9-19(29)27(21)33)24-14(6)8-16-18(26(24)32)10-20(30)28(34)22(16)12(3)4/h7-12,29-34H,1-6H3
- InChI-Schlüssel: PBJKWGWHZVXBGU-UHFFFAOYSA-N
- Lächelt: OC1=C2C=C(O)C(O)=C(C(C)C)C2=CC(C)=[C@]1[C@]3=C(C)C=C4C(C(C)C)=C(O)C(O)=CC4=C3O.[S]
Berechnete Eigenschaften
- Genaue Masse: 462.20423867Da
- Monoisotopenmasse: 462.20423867Da
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 6
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 34
- Anzahl drehbarer Bindungen: 3
- Komplexität: 640
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 121Ų
- XLogP3: 6.9
Experimentelle Eigenschaften
- Dichte: 1.335±0.06 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 118-123 ºC
- Löslichkeit: Insuluble (5.1E-4 g/L) (25 ºC),
apogossypol Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:Please store the product under the recommended conditions in the Certificate of Analysis.
apogossypol Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18258-5mg |
(+)-Apogossypol |
66389-74-0 | 98% | 5mg |
¥2528.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18258-10mg |
(+)-Apogossypol |
66389-74-0 | 98% | 10mg |
¥3708.00 | 2023-09-09 | |
A2B Chem LLC | AH15237-10mg |
(S)-Apogossypol |
66389-74-0 | 10mg |
$599.00 | 2024-04-19 | ||
Crysdot LLC | CD31001130-10mg |
(+)-Apogossypol |
66389-74-0 | 98+% | 10mg |
$350 | 2024-07-18 | |
Ambeed | A427548-10mg |
(S)-Apogossypol |
66389-74-0 | 98+% | 10mg |
$642.0 | 2025-02-19 | |
Crysdot LLC | CD31001130-5mg |
(+)-Apogossypol |
66389-74-0 | 98+% | 5mg |
$245 | 2024-07-18 | |
Biosynth | RCA38974-1 mg |
(+)-Apogossypol |
66389-74-0 | 1mg |
$121.28 | 2023-01-02 | ||
Biosynth | RCA38974-5 mg |
(+)-Apogossypol |
66389-74-0 | 5mg |
$394.20 | 2023-01-02 | ||
Biosynth | RCA38974-10 mg |
(+)-Apogossypol |
66389-74-0 | 10mg |
$630.60 | 2023-01-02 | ||
A2B Chem LLC | AH15237-5mg |
(S)-Apogossypol |
66389-74-0 | 5mg |
$432.00 | 2024-04-19 |
apogossypol Verwandte Literatur
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
5. Back matter
66389-74-0 (apogossypol) Verwandte Produkte
- 854709-45-8(2-Cyano-3-cyclohexylpropanoicAcid)
- 1679-07-8(Cyclopentanethiol)
- 2034310-79-5(3-[1-(3-Chlorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione)
- 922000-11-1(3,4-diethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide)
- 2091634-91-0(2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)pyridine-4-carboxylic acid)
- 1803755-45-4(Ethyl 2-cyano-5-formyl-3-(trifluoromethoxy)phenylacetate)
- 2703756-59-4(5-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride)
- 83725-24-0(Pomolic acid 28-O-beta-D-glucopyranosyl ester)
- 180077-41-2(methyl 2-{3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yloxy}acetate)
- 2228458-06-6(4-(azetidin-3-yl)methyl-3-tert-butyl-1-methyl-1H-pyrazole)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:66389-74-0)apogossypol

Reinheit:99%
Menge:10mg
Preis ($):578